Drospirenone Acid Sodium Salt
Description
Properties
CAS No. |
1393356-37-0 |
|---|---|
Molecular Formula |
C24H32NaO4 |
Molecular Weight |
407.506 |
InChI |
InChI=1S/C24H32O4.Na/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1 |
InChI Key |
VFGQSXFVMIAZCL-LCFPDAFPSA-N |
SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[Na] |
Synonyms |
[6R-(6α,7α,8β,9α,10β,13β,14α,15β,16β,17β)]-2,3,6,7,8,9,10,11,12,13,14,15,16,17,20,21-Hexadecahydro-17-hydroxy-10,13-dimethyl-3-oxo-1H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17-propanoic Acid Sodium Salt |
Origin of Product |
United States |
Synthetic Pathways and Chemical Development
Methodologies for Drospirenone (B1670955) Acid Sodium Salt Synthesis
The core of the synthesis lies in the construction of the steroidal backbone and the characteristic spirolactone ring of Drospirenone. thieme-connect.com Once Drospirenone is formed, the lactone ring can be opened to yield the carboxylic acid, which is then converted to its sodium salt.
The synthesis of Drospirenone typically begins with established steroid precursors. One common starting material is 3β-hydroxyandrost-5-en-17-one. researchgate.net A key intermediate in many synthetic routes is 17α-(3-hydroxypropyl)-6β,7β;15β,16β-dimethylene-5β-androstan-3β,5,17β-triol. google.comgoogle.com
The primary chemical transformations focus on building the key structural features of Drospirenone: the spirolactone at C17 and the cyclopropyl (B3062369) groups at C6-C7 and C15-C16. wikipedia.org Key reaction types include:
Oxidation: The hydroxyl groups, particularly at the C3 position, are oxidized to ketones. google.com Reagents like 2-Iodoxybenzoic acid (IBX), trichloroisocyanuric acid (TCCA), and dichloroisocyanuric acid (DCCA) have been employed to improve yields and impurity profiles over traditional heavy-metal oxidants like chromium. google.comwipo.int
Lactonization: The formation of the γ-lactone ring is a critical step. This is often achieved through the oxidation of a 17-(3-hydroxypropyl) side chain. thieme-connect.com
Addition Reactions: To introduce the side chain at C17, methods like the addition of the C-anion of ethyl propiolate or a Grignard reaction with vinylmagnesium bromide are used. thieme-connect.comnih.gov
Cross-Metathesis: A notable development is the use of a Grubbs-Hoveyda second-generation catalyst for a cross-metathesis reaction to introduce the ester moiety at C17, avoiding the need for protecting groups and harmful heavy-metal oxidants. thieme-connect.comunibo.itresearchgate.net
| Precursor/Intermediate | Role in Synthesis |
| 3β-hydroxyandrost-5-en-17-one | A common starting material for building the steroid framework. researchgate.net |
| 17α-(3-hydroxypropyl)-6β,7β;15β,16β-dimethylene-5β-androstan-3β,5,17β-triol | A key intermediate that undergoes oxidation and lactonization. google.comgoogle.com |
| Ethyl propiolate | Used as a three-carbon synthon for building the spirolactone ring. nih.gov |
| 3β,17β-bis(tert-butyldimethylsilyloxy)androst-5-en-7-one | An intermediate used in a synthesis involving a Grignard reaction and stereoselective reduction. researchgate.net |
Significant effort has been dedicated to optimizing reaction conditions to maximize yield and purity. For instance, in syntheses utilizing DCCA sodium salt dihydrate as an oxidant, the molar ratio of the oxidizing agent to the starting material is preferably between 1 and 4, with a ratio of 1.6 being more preferable. google.com The reaction is often performed in a mixture of an organic solvent and water at temperatures between 0°C and 30°C. google.com The use of newer oxidants like IBX and TCCA is a key optimization strategy to avoid issues associated with chromium- or manganese-based reagents, where the final product can be difficult to recover. google.com In one described process, using IBX resulted in a 56% yield. google.com
Controlling the stereochemistry, particularly at the C17 position, is critical for the biological activity of the final compound. One highly stereoselective method involves the addition of a vinylmagnesium bromide solution to a precursor, which leads to the formation of the desired S-configuration at C17 in high (88%) isolated yield. thieme-connect.com The absolute configuration of this new stereocenter has been confirmed by X-ray diffraction. thieme-connect.com Other approaches have focused on the stereospecific reduction of tertiary alcohols as a key step. researchgate.net The inherent chirality of the steroid starting material is leveraged to influence the stereochemical outcome of subsequent reactions.
For industrial production, synthetic routes must be scalable, efficient, and avoid hazardous reagents where possible. mdpi.com A key development in this area is a nonclassical semi-synthesis that employs a cross-metathesis reaction. thieme-connect.comthieme-connect.com This route is advantageous for large-scale chemistry as it does not require protecting groups and, crucially, avoids harmful heavy-metal-based oxidants like chromic acid or pyridinium (B92312) dichromate that were used in earlier syntheses. thieme-connect.com Processes have also been developed that can be performed as a "one-pot" synthesis, where the removal of protecting groups, oxidation, and dehydration occur concurrently, simplifying the procedure for large-scale manufacturing. google.com
Impurity Profiling and Control Strategies
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the quality and safety of the final active pharmaceutical ingredient (API). grace.com This involves a holistic approach of identifying, tracking, and minimizing impurities throughout the synthetic process. registech.com
A range of impurities can arise during the synthesis of Drospirenone and, by extension, its acid sodium salt. These can be byproducts of side reactions, unreacted intermediates, or degradation products. registech.comclearsynth.com Several specific impurities have been identified and are used as reference standards in quality control. pharmaffiliates.combiosynth.compharmaffiliates.com
Forced degradation studies are used to identify potential degradation products. For example, under oxidative stress with hydrogen peroxide, Drospirenone was found to degrade, forming a newly reported impurity containing a biphenyl (B1667301) moiety. ijpsr.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), are essential for detecting, quantifying, and identifying these impurities. ijpsr.comjapsonline.com The structural elucidation of these impurities is confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. registech.comijpsr.com
A robust impurity control strategy involves evaluating the purity of starting materials, minimizing impurity formation during synthesis, and monitoring the stability of the API and its intermediates. grace.comregistech.com Spike, purge, and fate studies are conducted to understand how well the process removes specific impurities, which helps in setting appropriate specifications for intermediates. grace.com
| Impurity Name/Type | Molecular Formula | Role/Significance |
| Drospirenone Impurity A | C23H30O3 | A known process impurity used as a reference standard. pharmaffiliates.comsynzeal.com |
| Drospirenone Impurity B | C24H32O4 | A pharmacopeial impurity reference standard. pharmaffiliates.combiosynth.com |
| Drospirenone Impurity D | C23H28O3 | A known process impurity used as a reference standard. pharmaffiliates.com |
| Drospirenone Impurity F | C24H32O3 | A known process impurity. pharmaffiliates.com |
| Oxidative Degradation Product | Not specified | A biphenyl moiety formed under oxidative stress conditions. ijpsr.com |
An Examination of Drospirenone Acid Sodium Salt: Chemical Development and Solid-State Properties
This article delves into the synthetic pathways, chemical development, and solid-state characteristics of this compound, a compound of significant interest in the pharmaceutical industry. The focus remains strictly on the chemical and physical properties as outlined, excluding any pharmacological or clinical data.
Pre Clinical Pharmacological and Mechanistic Investigations
Receptor Binding and Selectivity Profiling
Progestin Receptor Binding Kinetics and Ligand Affinity (in vitro)
Drospirenone (B1670955), a synthetic progestin, demonstrates a notable affinity for the progesterone (B1679170) receptor (PR). nih.gov In vitro studies have characterized its binding profile, revealing a high affinity for the PR, which is fundamental to its progestational activity. nih.govwikipedia.org The relative binding affinity of drospirenone for the progesterone receptor has been reported to be approximately 42% of that of progesterone and about 30% of the affinity of promegestone. wikipedia.orgslinda.uy This binding initiates a conformational change in the receptor, leading to its activation and subsequent dimerization. The activated PR dimer then binds to specific DNA sequences known as progesterone-response elements (PREs) in the promoter regions of target genes, modulating their transcription. oup.com This interaction is the primary mechanism behind its effects on the endometrium and the inhibition of ovulation. wikipedia.orgnih.gov
The progestogenic potency of drospirenone is comparable to that of norethisterone acetate (B1210297) and cyproterone (B1669671) acetate. slinda.uy The ovulation-inhibiting dosage is achieved through its action as a PR agonist, which suppresses the secretion of luteinizing hormone (LH). wikipedia.org
Mineralocorticoid Receptor Interaction and Functional Selectivity (in vitro)
A distinguishing characteristic of drospirenone is its significant interaction with the mineralocorticoid receptor (MR), where it acts as a potent antagonist. nih.govwikipedia.org In vitro studies have shown that drospirenone has a high affinity for the MR, with a relative binding affinity reported to be 100% of that of aldosterone (B195564) and about two to five times higher than aldosterone in some studies. slinda.uyoup.com This affinity is also estimated to be five times greater than that of aldosterone itself. researchgate.net
Functionally, drospirenone acts as an antimineralocorticoid, antagonizing the effects of aldosterone. nih.gov This was demonstrated in vitro by its ability to inhibit aldosterone-stimulated electrogenic sodium transport. bayer.com This antagonistic activity at the MR is responsible for its mild diuretic effect, which can counteract the water retention that may be associated with estrogens. patsnap.compharmgkb.org Despite its high affinity, drospirenone itself only very weakly activates the mineralocorticoid receptor. nih.gov The antimineralocorticoid potency of drospirenone is considered to be about eight times that of spironolactone (B1682167). oup.comnih.gov
Androgen and Glucocorticoid Receptor Cross-Reactivity Assessment (in vitro)
Drospirenone exhibits a lower affinity for the androgen receptor (AR) and acts as an antagonist. nih.govwikipedia.org Its relative binding affinity for the AR is reported to be about 0.6% of that of dihydrotestosterone (B1667394) and has been estimated to be between 1% and 65% of the affinity of the synthetic anabolic steroid metribolone. wikipedia.orgslinda.uy In vitro transactivation assays have confirmed that drospirenone does not exhibit androgenic activity but instead inhibits AR-mediated transcription in a dose-dependent manner. nih.gov This antiandrogenic activity is more potent than that of spironolactone but less potent than cyproterone acetate, being approximately one-third of its activity in animal models. wikipedia.orgslinda.uy
Regarding the glucocorticoid receptor (GR), drospirenone has a very low binding affinity. nih.govwikipedia.org Unlike progesterone, which shows considerable binding to the GR, drospirenone's interaction is minimal. nih.gov In vitro studies have shown that drospirenone does not possess any glucocorticoid or antiglucocorticoid activity. oup.comfda.gov Transactivation experiments have confirmed that drospirenone does not induce glucocorticoid receptor-driven transactivation. nih.gov
Interactive Data Table: Receptor Binding Affinity of Drospirenone
| Receptor | Relative Binding Affinity (%) | Reference Compound | Notes |
| Progesterone Receptor (PR) | 42 | Progesterone | High affinity, acts as an agonist. slinda.uy |
| Mineralocorticoid Receptor (MR) | 100 | Aldosterone | High affinity, acts as an antagonist. slinda.uy |
| Androgen Receptor (AR) | 0.6 | Dihydrotestosterone | Low affinity, acts as an antagonist. slinda.uy |
| Glucocorticoid Receptor (GR) | Very Low | Dexamethasone | Negligible affinity and activity. nih.govwikipedia.org |
| Estrogen Receptor (ER) | No Binding | Estradiol (B170435) | No detectable binding. nih.gov |
Allosteric Modulation and Co-regulator Interactions (in vitro)
The interaction of steroid hormones with their receptors can be influenced by allosteric modulators and the recruitment of co-regulator proteins (co-activators and co-repressors), which fine-tune the transcriptional response. For instance, the binding of a ligand to a steroid receptor induces a conformational change that facilitates the interaction with co-regulators. oup.com
While specific in vitro studies detailing the allosteric modulation and co-regulator interactions of drospirenone are not extensively documented in the provided results, the general mechanism of steroid receptor action involves these interactions to modulate gene expression. oup.com The antagonistic activity of drospirenone at the androgen and mineralocorticoid receptors suggests that it may promote the recruitment of co-repressors to these receptors, thereby inhibiting the transcription of target genes. Conversely, its agonistic activity at the progesterone receptor likely involves the recruitment of co-activators. Further research is needed to fully elucidate the specific co-regulator proteins that interact with drospirenone-bound steroid receptors.
Molecular and Cellular Mechanisms of Action
Gene Expression Modulation in Target Cells (in vitro)
The binding of drospirenone to its target receptors initiates a cascade of molecular events that ultimately alter the expression of specific genes in target cells. nih.govplos.org As a progesterone receptor agonist, drospirenone stimulates the transcription of genes that mediate its progestational effects, such as those involved in endometrial transformation and ovulation suppression. wikipedia.orgnih.gov
Furthermore, in a study on murine preadipocyte cell lines, drospirenone was found to inhibit adipocyte differentiation by decreasing the expression of PPARγ, a key transcriptional mediator of adipogenesis, through its antagonistic effect on the mineralocorticoid receptor. oup.comresearchgate.net This highlights the ability of drospirenone to modulate gene expression in a cell-specific manner, leading to its diverse pharmacological effects. The use of reporter gene assays in vitro is a key method to study how compounds like drospirenone modulate the expression of target genes. lubio.chnih.gov
Investigation of Intracellular Signaling Cascades (in vitro)
In vitro studies have been instrumental in dissecting the intracellular signaling pathways modulated by drospirenone. A key area of investigation has been its interaction with steroid hormone receptors.
Receptor Transactivation: Transactivation assays using cell lines stably transfected with specific hormone receptors and reporter genes have been pivotal. In such assays, drospirenone demonstrated a dose-dependent inhibition of androgen receptor-induced reporter gene activity, confirming its antiandrogenic effect is due to a functional blockade of the androgen receptor. slinda.uy Similar assays revealed that while drospirenone has a very weak ability to activate the mineralocorticoid receptor, it potently antagonizes aldosterone-induced activation. researchgate.net Furthermore, drospirenone does not induce glucocorticoid receptor-driven transactivation. researchgate.net
Gene Expression Modulation: Research has shown that drospirenone can modulate the expression of specific genes. For instance, in human immortalized endometrial endothelial cells (HEEC), drospirenone was found to decrease the secretion of both plasminogen activator inhibitor-1 (PAI-1) and tissue plasminogen activator (tPA) through the androgen receptor. medchemexpress.com In the context of breast cancer cell lines, drospirenone, unlike some other progestins, did not significantly increase the expression of the estrogen receptor (ER) target gene, cathepsin D, under non-estrogenic conditions. frontiersin.org However, like other progestogens, it did promote the association of the progesterone receptor (PR) and ERα on the promoter of the PR target gene, MYC, leading to its increased expression. frontiersin.org
Metabolic Signaling: Studies in murine preadipocyte cell lines have shown that early exposure to drospirenone during differentiation leads to a marked dose-dependent inhibition of adipose differentiation and triglyceride accumulation. nih.gov This antiadipogenic effect is mediated through the mineralocorticoid receptor (MR) and involves a decrease in the expression of PPARγ, a critical transcriptional factor in adipogenesis. nih.gov A genomic study in human primary cells also indicated that drospirenone affects pathways related to oxidative phosphorylation, WNT signaling, and angiogenesis. newdrugapprovals.org
Non-Genomic Effects and Rapid Signaling Pathways (in vitro)
Beyond its classical genomic effects mediated by nuclear receptors, evidence suggests that drospirenone can also elicit rapid, non-genomic signaling events.
Second Messenger Systems: Rapid signaling cascades are often initiated at the cell membrane and involve the activation of second messenger systems. tandfonline.com While specific studies on drospirenone's direct impact on second messenger systems like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3) are not extensively detailed in the provided results, the concept of non-genomic steroid action implies such mechanisms. sci-hub.se For instance, aldosterone, which drospirenone antagonizes, is known to trigger rapid signaling cascades through both MR and MR-independent pathways at the plasma membrane. sci-hub.se
Kinase Activation: Non-genomic steroid actions can lead to the activation of various protein kinases. tandfonline.com For example, drospirenone has been shown to increase endothelial nitric oxide synthase (eNOS) synthesis, a process often regulated by kinase cascades. core.ac.uk
Ion Channel Modulation: While direct modulation of ion channels by drospirenone is not explicitly detailed, the broader understanding of non-genomic steroid effects includes the potential for such interactions, which can rapidly alter cell membrane potential and excitability.
Conformational Dynamics of Receptor-Ligand Complexes
The binding of a ligand like drospirenone to its receptor induces conformational changes that are critical for subsequent biological activity.
Ligand-Induced Conformational Changes: Upon binding to a nuclear receptor, such as the mineralocorticoid receptor (MR), the ligand-receptor complex undergoes a conformational shift. This change facilitates the dissociation of heat shock proteins and initiates a nuclear translocation signal. tandfonline.com The structure of drospirenone, with its six-membered rings in sofa conformations and five-membered rings in envelope conformations, dictates its interaction with the ligand-binding domain of the receptor. acs.org
Co-regulator Interactions: The conformation of the receptor-ligand complex determines its interaction with transcriptional co-regulators (co-activators or co-repressors). For example, the interaction of the MR with co-repressors like the nuclear receptor corepressor (NCoR) occurs through the ligand-binding domain. tandfonline.com The specific conformational state induced by drospirenone binding to the androgen receptor is responsible for its antagonistic activity. core.ac.uk
Pre-clinical In Vitro Model Studies
A variety of in vitro models have been employed to study the effects of drospirenone at the cellular and tissue level, providing a bridge between molecular interactions and physiological responses.
Use of Cell Lines for Receptor Activation and Functional Assays
Cultured cell lines are a fundamental tool for pre-clinical research, offering a controlled environment to study cellular mechanisms.
Reporter Gene Assays: Stably transfected cell lines, such as those derived from HEK293 cells, are widely used for reporter gene assays to quantify receptor activation. nih.gov For instance, a cell line containing the androgen receptor and a reporter gene was used to demonstrate the dose-dependent inhibitory effect of drospirenone on androgen receptor-induced gene activity. slinda.uy
Proliferation and Viability Assays: The effects of drospirenone on cell proliferation have been studied in various cell lines. In the estrogen-responsive MCF-7 BUS breast cancer cell line, drospirenone was found to be the least potent progestin in terms of inducing proliferation compared to others like medroxyprogesterone (B1676146) acetate and norethisterone. frontiersin.org Cytotoxicity assays in PLHC-1 fish hepatoma cells have also been performed to determine the concentrations at which drospirenone affects cell viability. medchemexpress.com
Adipogenesis Models: Murine preadipocyte cell lines like 3T3-L1 and 3T3-F442A have been crucial in demonstrating the antiadipogenic effects of drospirenone. nih.govresearchgate.net These models allow for the study of adipocyte differentiation and the mechanisms by which drospirenone inhibits this process. nih.gov
Primary Cell Culture Systems for Mechanistic Elucidation
Primary cells, isolated directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines, though they have a limited lifespan. kosheeka.com
Human Hepatocytes: Primary cultures of human hepatocytes have been used to assess the genotoxic potential of related compounds, indicating that such systems can metabolically activate substances to reactive intermediates. iarc.fr While no such finding was observed for drospirenone in human liver cells in vitro, these models are critical for safety and metabolism studies. tga.gov.au
Human Preadipocytes: The antiadipogenic effects of drospirenone observed in cell lines have been confirmed in primary cultures of human preadipocytes derived from both visceral and subcutaneous fat. nih.gov This demonstrates the relevance of the findings from murine models to human physiology.
Endothelial Cells: Human immortalized endometrial endothelial cells (HEEC) have been used to investigate the effects of drospirenone on the secretion of factors involved in fibrinolysis, such as PAI-1 and tPA. medchemexpress.com
Organotypic and 3D Culture Models for Tissue-Level Responses
Three-dimensional (3D) culture models, such as spheroids and organoids, more closely mimic the in vivo tissue architecture and cell-cell interactions than traditional 2D cultures. insphero.com
Spheroid and Organoid Models: These models allow cells to grow in three-dimensional structures, providing a more accurate representation of tissue responses. corning.com For example, organotypic cultures of adipose-derived stem cells have been established to study their growth and differentiation in a 3D microenvironment. mdpi.com While specific studies using drospirenone in complex organoid models were not detailed in the search results, the development of these systems for various tissues like the lung, kidney, and liver provides a platform for future investigations. epa.gov
Tissue Slice Cultures: Organotypic cultures of tissue slices, for instance from uterine leiomyomas, preserve the extracellular matrix and cellular diversity, offering a model that closely simulates the in vivo environment for testing drug responses. nih.gov
Co-culture Systems: Co-culture models, where different cell types are grown together, allow for the investigation of intercellular communication. researchgate.net For example, a co-culture system for testicular cells has been designed to mimic testicular morphogenesis and function in vitro. epa.gov Such systems would be valuable for studying the multifaceted effects of drospirenone on complex tissues.
Pre-clinical In Vivo Animal Model Studies
Pre-clinical investigations in various animal models have been instrumental in elucidating the pharmacological profile of drospirenone. These studies have provided a foundational understanding of its hormonal and physiological effects before human clinical trials.
Investigations in Rodent Models of Hormonal Regulation
Drospirenone has been extensively studied in rodent models to characterize its progestogenic, antiandrogenic, and antimineralocorticoid activities. These studies have demonstrated a pharmacological profile for drospirenone that is remarkably similar to the natural hormone, progesterone. nih.govslinda.uy
In rats, drospirenone has shown efficacy in several key areas of hormonal regulation. It effectively inhibits ovulation and is capable of maintaining pregnancy in ovariectomized rats, demonstrating its potent progestogenic activity. nih.govslinda.uyhres.canih.gov Its antiandrogenic properties have been established in castrated, testosterone-supplemented male rats. nih.govslinda.uy In this model, drospirenone produced a dose-dependent inhibition of the growth of accessory sex organs, namely the prostate and seminal vesicles. nih.govslinda.uy The potency of this antiandrogenic effect was found to be approximately one-third of that of cyproterone acetate. nih.govslinda.uy Importantly, studies confirmed that drospirenone itself is devoid of any androgenic activity. nih.govslinda.uy
A defining characteristic of drospirenone is its antimineralocorticoid effect, which has been clearly demonstrated in rat models. It produces a long-lasting natriuretic activity, an effect that persists even with chronic administration. nih.govslinda.uy This is a notable difference from the widely-used antimineralocorticoid spironolactone, which can lose its effectiveness after an initial treatment phase under similar experimental conditions. nih.govslinda.uy
Further studies in mouse models have compared the effects of drospirenone with other synthetic progestins, such as medroxyprogesterone acetate (MPA). nih.gov These investigations have highlighted differences in tissue-specific activity; for instance, drospirenone exhibited uterine activity at doses lower than those that caused significant proliferative effects in the mammary gland, an effect profile more akin to natural progesterone. nih.gov In contrast, MPA showed mitogenic activity in the mammary gland at the same doses required for its uterine effects. nih.gov Other mouse model studies have investigated the impact of drospirenone, in combination with ethinyl estradiol, on the stress response, finding that unlike a combination with levonorgestrel, the drospirenone combination did not suppress the acute corticosterone (B1669441) stress response. biorxiv.orgresearchgate.net
Cognitive effects have also been explored in ovariectomized adult rats. frontiersin.org These studies found that a moderate dose of drospirenone alone could benefit spatial memory. frontiersin.orgresearchgate.net However, this beneficial effect on working memory was reversed when administered concomitantly with the synthetic estrogen, ethinyl estradiol. frontiersin.org
Table 1: Summary of Drospirenone Effects in Rodent Models
| Model | Area of Investigation | Key Findings | Citations |
|---|---|---|---|
| Rat | Progestogenic Activity | Efficiently maintains pregnancy in ovariectomized animals; inhibits ovulation. | nih.gov, slinda.uy, nih.gov |
| Rat | Antiandrogenic Activity | Dose-dependent inhibition of prostate and seminal vesicle growth in castrated, testosterone-substituted males. No intrinsic androgenic activity. | nih.gov, slinda.uy |
| Rat | Antimineralocorticoid Activity | Exhibits long-lasting natriuretic activity, unlike spironolactone which becomes ineffective over time. | nih.gov, slinda.uy |
| Rat (Aldosterone Salt-Treated) | Cardiovascular Effects | In combination with 17β-estradiol, protects against aldosterone salt-induced cardiovascular injury and inflammation. | ahajournals.org |
| Rat (Ovariectomized) | Cognitive Function | A moderate dose improved spatial working memory; this effect was reversed by co-administration with ethinyl estradiol. | frontiersin.org, researchgate.net |
| Mouse | Comparative Progestin Effects | Exhibited uterine activity at lower doses than those causing mammary proliferation, similar to progesterone and unlike MPA. | nih.gov |
| Mouse | Stress Response | In combination with ethinyl estradiol, did not suppress the acute corticosterone stress response. | biorxiv.org, researchgate.net |
Exploration of Effects in Non-Rodent Mammalian Models
The pharmacological evaluation of drospirenone has been extended to non-rodent mammalian models to further characterize its effects in species with different physiological characteristics.
In rabbits, a classic model for assessing progestogenic activity, drospirenone was shown to stimulate endometrial transformation. nih.govslinda.uynih.gov This finding is a key indicator of its potent progestogenic effects, which are essential for its action in hormonal regulation. nih.gov
Table 2: Summary of Drospirenone Effects in Non-Rodent Mammalian Models
| Model | Area of Investigation | Key Findings | Citations |
|---|---|---|---|
| Rabbit | Progestogenic Activity | Stimulates endometrial transformation, a hallmark of progestogenic action. | nih.gov, slinda.uy, nih.gov |
Tissue-Specific Receptor Occupancy and Downstream Gene Expression in Animal Models
The physiological effects of drospirenone are mediated by its interaction with specific steroid hormone receptors and the subsequent modulation of downstream gene expression. While in vitro studies show that drospirenone binds with high affinity to the progesterone receptor (PR) and the mineralocorticoid receptor (MR), and with lower affinity to the androgen receptor (AR), in vivo animal models have been crucial for understanding the tissue-specific consequences of this receptor engagement. nih.gov
In a mouse model designed to compare the effects of different progestins, drospirenone's impact on gene expression was analyzed in the uterus and mammary gland. nih.gov This research aimed to provide a quantitative measure of progestin activity by examining target gene induction in these key progesterone-responsive organs. nih.gov The study demonstrated that drospirenone has a distinct profile compared to medroxyprogesterone acetate (MPA), showing a dissociation between its effects on uterine and mammary gland activity, which is hypothesized to be related to differential gene regulation in these tissues. nih.gov
In a rat model of aldosterone/salt-induced hypertension, drospirenone, when co-administered with 17β-estradiol, prevented the upregulation of vascular osteopontin (B1167477) expression. ahajournals.orgahajournals.org Osteopontin is a pro-inflammatory marker associated with cardiovascular injury. ahajournals.org The attenuation of its expression in the aortic media and intima highlights a protective effect at the level of gene regulation within the vascular wall. ahajournals.orgahajournals.org This effect was similar to that observed with the MR antagonist spironolactone and contrasted sharply with MPA, which blocked the beneficial, osteopontin-lowering effect of estrogen. ahajournals.orgahajournals.org These findings support the hypothesis that the cardiovascular effects of drospirenone are linked to its ability to antagonize MR signaling and modulate inflammatory gene expression in vascular tissue. ahajournals.org
Furthermore, in vitro studies using 3T3-L1 preadipocytes, a mouse cell line model for adipogenesis, have shown that MR antagonists, including drospirenone, can block adipocyte differentiation. conicet.gov.ar This is linked to the regulation of key adipogenic genes like LPL, PPARγ, and aP2. sci-hub.se While this is an in vitro finding, it suggests a mechanism for how drospirenone's MR antagonism could influence adipose tissue function in vivo.
Table 3: Tissue-Specific Gene Expression Changes in Animal Models
| Model | Tissue | Gene/Protein | Effect | Citations |
|---|---|---|---|---|
| Rat (Aldosterone Salt-Treated) | Aorta (Vascular Tissue) | Osteopontin | Attenuated the induced increase in expression. | ahajournals.org, ahajournals.org |
Electrophysiological and Physiological Responses in Animal Models (Mechanistic Focus)
Investigations in animal models have detailed specific physiological and electrophysiological responses to drospirenone, providing mechanistic insights into its actions.
A key physiological response tied to its antimineralocorticoid activity is its effect on renal function and blood pressure. In rats, drospirenone administration leads to a sustained natriuretic effect, promoting sodium and water excretion. nih.govslinda.uy In a more complex model of cardiovascular disease, using aldosterone salt-treated rats, drospirenone demonstrated significant protective effects. ahajournals.org When combined with 17β-estradiol, it was either neutral or additive in protecting against aldosterone-induced hypertension, cardiac hypertrophy, and perivascular fibrosis. ahajournals.org
Mechanistic studies on vascular function were performed using isolated aortic rings from these treated rats. ahajournals.org The results showed that the impaired nitric oxide (NO)-dependent relaxation seen in aldosterone-treated animals was significantly improved in rats receiving a combination of 17β-estradiol and drospirenone. ahajournals.org This suggests a direct beneficial effect on endothelial function. In contrast, co-administration of medroxyprogesterone acetate (MPA) with estrogen completely abrogated these protective vascular effects. ahajournals.orgahajournals.org
In the central nervous system, drospirenone has been shown to modulate physiological responses related to stress and cognition. In a mouse model, the combination of ethinyl estradiol and drospirenone was shown to have a different impact on the hypothalamic-pituitary-adrenal (HPA) axis compared to other progestins. biorxiv.orgresearchgate.net Specifically, unlike a combination with levonorgestrel, the drospirenone-containing preparation did not blunt the corticosterone response to an acute stressor, indicating a distinct interaction with stress-regulating pathways. biorxiv.orgresearchgate.net
Furthermore, studies in ovariectomized rats have isolated a direct physiological effect on cognitive processes. frontiersin.org Administration of drospirenone alone improved performance in a spatial working memory task, indicating a positive modulation of neural circuits involved in memory and cognition. frontiersin.orgresearchgate.net This effect, however, was dependent on the hormonal context, as it was reversed by the addition of ethinyl estradiol. frontiersin.org
Table 4: Summary of Mechanistic Physiological Responses in Animal Models
| Model | Physiological System | Response Measured | Mechanistic Finding | Citations |
|---|---|---|---|---|
| Rat | Renal/Cardiovascular | Natriuresis, Blood Pressure, Cardiac Hypertrophy | Sustained antimineralocorticoid action protects against aldosterone-induced pathology. | nih.gov, slinda.uy, ahajournals.org |
| Rat | Vascular | Endothelium-Dependent Relaxation (Aortic Rings) | Improved NO-dependent vascular relaxation, indicating enhanced endothelial function. | ahajournals.org |
| Mouse | Neuroendocrine (HPA Axis) | Corticosterone response to stress | Did not blunt the acute stress response, unlike other progestin combinations. | biorxiv.org, researchgate.net |
Metabolism and Pre Clinical Pharmacokinetics
Metabolic Pathways and Enzyme Identification
The metabolism of drospirenone (B1670955) is a comprehensive process involving both hepatic and extrahepatic pathways, leading to the formation of various metabolites.
Hepatic Cytochrome P450 Metabolism (in vitro microsomes, hepatocytes)
In vitro studies utilizing human liver microsomes have demonstrated that drospirenone is metabolized to a minor extent by the cytochrome P450 system, with CYP3A4 being the primary enzyme involved. fda.govfda.gov However, the turnover of drospirenone by human liver microsomes and genetically engineered V79 cell lines expressing specific human CYP enzymes, including CYP3A4, was found to be low. nih.gov
Further in vitro investigations with human liver slices did not indicate a DNA adduct-forming potential for drospirenone in human tissue. bayer.com Additionally, in vitro studies have shown that drospirenone can have an inhibitory effect on the turnover of model substrates for CYP1A1, CYP2C9, CYP2C19, and CYP3A4, with CYP2C19 being the most sensitive enzyme. fda.govbayer.combayer.com Conversely, it did not significantly affect the turnover of substrates for CYP1A2 and CYP2D6. fda.govbayer.combayer.com
Identification and Structural Elucidation of Metabolites
At least 20 different metabolites of drospirenone have been identified in urine and feces. fda.govfda.gov The two primary metabolites found in human plasma are the acid form of drospirenone (M11) and 4,5-dihydrodrospirenone-3-sulfate (M14). drugbank.comnih.gov Both of these major metabolites are pharmacologically inactive. fda.govdrugbank.comfda.gov
In addition to these, microbial transformation of drospirenone using fungal strains from the order Mucorales has led to the identification of several other metabolites. These include hydroxylated and epimerized products such as:
6β,7β,15β,16β-dimethylene-11α-hydroxy-3-oxo-l7α-pregn-4-en-21,17-carbolactone conicet.gov.ar
6β,7β,15β,16β-dimethylene-11α-hydroxy-3-oxo-l7β-pregn-4-en-21,17-carbolactone conicet.gov.ar
6β,7β,15β,16β-dimethylene-11β-hydroxy-3-oxo-l7α-pregn-4-en-21,17-carbolactone conicet.gov.ar
6β,7β,15β,16β-dimethylene-2β-hydroxy-3-oxo-l7α-pregn-4-en-21,17-carbolactone conicet.gov.ar
Of these, the latter three were identified as new compounds. conicet.gov.ar
Stereoselective Metabolism Studies
Studies involving the biotransformation of drospirenone by Mucorales fungi have demonstrated stereoselectivity. For instance, Absidia corymbifera BAFC 1072 showed higher stereoselectivity in producing the 11α-hydroxy derivative compared to Absidia coerulea. conicet.gov.ar Syncephalastrum racemosum exhibited remarkable regio- and stereoselectivity, yielding the 11α-hydroxy derivative as almost the sole product with a high diastereomeric excess. conicet.gov.ar This research also marked the first report of microbial epimerization at the C-17 position of steroids by Mucorales fungi. conicet.gov.ar
Pre-clinical Pharmacokinetic Analysis in Animal Models
Preclinical studies in various animal models have been crucial in characterizing the pharmacokinetic profile of drospirenone.
Absorption Kinetics and Bioavailability Studies in Animal Models
Preclinical studies in animals have shown that drospirenone is rapidly and almost completely absorbed after oral administration. bayer.com The absolute bioavailability of drospirenone is reported to be between 76% and 85%. bayer.comdrugbank.comresearchgate.netnih.gov
The apparent volume of distribution of drospirenone is approximately 4 L/kg. fda.govfda.govwikipedia.org Drospirenone is highly bound to serum albumin (about 95-97%) but does not bind to sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG). bayer.comdrugbank.comwikipedia.org
Table 1: Preclinical Pharmacokinetic Parameters of Drospirenone in Animal Models
| Parameter | Value | Source |
|---|---|---|
| Absolute Bioavailability | 76% - 85% | bayer.comdrugbank.comresearchgate.netnih.gov |
| Apparent Volume of Distribution | ~4 L/kg | fda.govfda.govwikipedia.org |
| Plasma Protein Binding | 95% - 97% (to albumin) | bayer.comdrugbank.comwikipedia.org |
Table 2: Identified Metabolites of Drospirenone
| Metabolite Name | Method of Identification | Pharmacological Activity | Source |
|---|---|---|---|
| Acid form of drospirenone (M11) | Human Plasma Analysis | Inactive | drugbank.comnih.gov |
| 4,5-dihydrodrospirenone-3-sulfate (M14) | Human Plasma Analysis | Inactive | drugbank.comnih.gov |
| 6β,7β,15β,16β-dimethylene-11α-hydroxy-3-oxo-l7α-pregn-4-en-21,17-carbolactone | Microbial Transformation (Fungi) | Not specified | conicet.gov.ar |
| 6β,7β,15β,16β-dimethylene-11α-hydroxy-3-oxo-l7β-pregn-4-en-21,17-carbolactone | Microbial Transformation (Fungi) | Not specified | conicet.gov.ar |
| 6β,7β,15β,16β-dimethylene-11β-hydroxy-3-oxo-l7α-pregn-4-en-21,17-carbolactone | Microbial Transformation (Fungi) | Not specified | conicet.gov.ar |
| 6β,7β,15β,16β-dimethylene-2β-hydroxy-3-oxo-l7α-pregn-4-en-21,17-carbolactone | Microbial Transformation (Fungi) | Not specified | conicet.gov.ar |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Drospirenone Acid Sodium Salt |
| Drospirenone |
| Spironolactone (B1682167) |
| 4,5-dihydrodrospirenone-3-sulfate |
| 6β,7β,15β,16β-dimethylene-11α-hydroxy-3-oxo-l7α-pregn-4-en-21,17-carbolactone |
| 6β,7β,15β,16β-dimethylene-11α-hydroxy-3-oxo-l7β-pregn-4-en-21,17-carbolactone |
| 6β,7β,15β,16β-dimethylene-11β-hydroxy-3-oxo-l7α-pregn-4-en-21,17-carbolactone |
Distribution Profiles in Animal Tissues and Organs
Preclinical studies have indicated that drospirenone is distributed to various tissues following administration in animal models. The apparent volume of distribution of drospirenone is approximately 4 L/kg in animals. fda.gov Drospirenone does not bind to sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG) but exhibits approximately 97% binding to other serum proteins, with a free fraction of about 3-5%. fda.govgeneesmiddeleninformatiebank.nl
In studies conducted on rats, after oral administration, drospirenone was found to be distributed to several tissues. The liver and kidneys have been identified as major organs of distribution. frontiersin.orgnih.gov This is consistent with their roles in metabolism and excretion. The distribution pattern in rats showed that the highest concentrations were detected in the kidney, followed by the liver. frontiersin.org Furthermore, studies in various animal species, including rats and monkeys, have shown that drospirenone binds to aldosterone (B195564) receptors in the kidney. researchgate.net
Investigations using quantitative whole-body autoradiography in rats have provided insights into the tissue-to-plasma concentration ratios (T:P). nih.gov For many compounds, the distribution is influenced by factors such as ionization state and lipophilicity, which in turn affect binding to phospholipids (B1166683) and plasma proteins. nih.gov While specific T:P ratios for drospirenone in a wide range of tissues from these studies are not detailed in the provided search results, the general principles suggest that as a lipophilic compound, its distribution would be influenced by tissue composition. nih.govnih.gov For instance, tissues with high phospholipid content, like the spleen and lung, often show higher distribution of lipophilic drugs. nih.gov
Excretion Routes and Elimination Mechanisms in Animal Models
The excretion of drospirenone has been studied in animal models, revealing that the compound is extensively metabolized prior to elimination. After administration, drospirenone is nearly completely eliminated from the body. fda.gov The primary routes of excretion are via the feces and urine. fda.gov
In animal studies, it has been observed that the amount of excreted metabolites is slightly higher in the feces compared to the urine. fda.gov Unchanged drospirenone is found only in trace amounts in both urine and feces, indicating thorough metabolic breakdown. fda.gov At least 20 different metabolites have been identified in the urine and feces of animals. fda.gov
The main metabolites identified are the acid form of drospirenone, which is formed by the opening of the lactone ring, and the 4,5-dihydrodrospirenone-3-sulfate. fda.gov These major metabolites are considered pharmacologically inactive. fda.gov The formation of these metabolites occurs without primary involvement of the cytochrome P450 system. nih.gov A significant portion of the metabolites in urine (38% to 47%) and feces (17% to 20%) are excreted as glucuronide and sulfate (B86663) conjugates. drugbank.com
The terminal disposition phase half-life of drospirenone in animals is approximately 30 hours. fda.gov In rats, daily administration of drospirenone stimulated the sodium/potassium excretion ratio, demonstrating its antimineralocorticoid activity. hres.ca
Physiologically Based Pharmacokinetic (PBPK) Modeling (Pre-clinical Data)
Physiologically based pharmacokinetic (PBPK) modeling is a computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of a substance in different species. nih.govnih.gov For drospirenone, PBPK models have been developed and validated using preclinical data from animal studies to understand its pharmacokinetic profile before progressing to human trials. nih.gov
The general approach for preclinical PBPK modeling involves an iterative "learn, confirm, and refine" process. researchgate.net Initially, a PBPK model is constructed for an animal species (e.g., rat or monkey) using in vitro data (such as metabolic rates from liver microsomes) and compound-specific physicochemical properties. nih.govresearchgate.net This initial model's predictions are then compared with in vivo pharmacokinetic data obtained from that animal species. researchgate.net If discrepancies exist, the model is refined to better match the observed data. researchgate.net
While specific details of preclinical PBPK models for drospirenone are not extensively published, the development of such models for progestins, including drospirenone, has been a focus of research. nih.gov These models are built using preclinical data and are then scaled to predict human pharmacokinetics. nih.govmdpi.com The validation of these models in preclinical species is a crucial step to ensure the reliability of human predictions. mdpi.com For example, a "bottom-up" full PBPK model can be first built using in vitro data and then validated and modified using in vivo PK profiles from rats and dogs. nih.gov This allows for a more accurate prediction of human oral bioavailability and other pharmacokinetic parameters. nih.gov
Drug-Drug Interactions at the Metabolic Level
Cytochrome P450 Enzyme Inhibition and Induction Studies (in vitro)
In vitro studies using human liver microsomes and specific human CYP enzymes have been conducted to evaluate the potential of drospirenone to inhibit or induce the cytochrome P450 (CYP) enzyme system. These studies are crucial for predicting potential drug-drug interactions.
Inhibition Studies: In vitro investigations have shown that drospirenone has an inhibitory effect on several CYP enzymes. hres.cabayer.com The most sensitive enzyme to inhibition by drospirenone was found to be CYP2C19. hres.cabayer.com Drospirenone also demonstrated inhibitory influence on the turnover of model substrates for CYP1A1, CYP2C9, and CYP3A4. hres.ca In contrast, it did not significantly affect the turnover of model substrates for CYP1A2 and CYP2D6. hres.cabayer.com Although drospirenone is metabolized to a minor extent by CYP3A4, it also shows some inhibitory potential towards this enzyme in vitro. fda.govnih.gov
| CYP Isoform | In Vitro Effect of Drospirenone |
| CYP1A1 | Inhibitory influence |
| CYP1A2 | No significant effect on turnover |
| CYP2C9 | Inhibitory influence |
| CYP2C19 | Most sensitive to inhibition |
| CYP2D6 | No significant effect on turnover |
| CYP3A4 | Inhibitory influence |
Induction Studies: Information regarding the in vitro induction potential of drospirenone on CYP enzymes is less detailed in the provided search results. However, the focus of interaction studies has been more on its role as a potential inhibitor and a substrate of CYP3A4. nih.gov
Transporter Protein Interaction and Modulation (in vitro)
In vitro studies are essential to determine if a compound is a substrate or an inhibitor of transporter proteins, which can significantly impact its pharmacokinetics and lead to drug-drug interactions.
Drospirenone as a Substrate: There is evidence suggesting that drospirenone may be a substrate for certain efflux transporters. One publication indicated that norethindrone (B1679910), another progestin, is a weak substrate of P-glycoprotein (P-gp). nih.gov While direct in vitro transport data for drospirenone is not extensively detailed, its potential interaction with P-gp and Breast Cancer Resistance Protein (BCRP) is an area of investigation. nih.govspringermedizin.de
Drospirenone as an Inhibitor: The inhibitory potential of various synthetic progestins on P-gp has been investigated in vitro. nih.gov Using P-gp over-expressing cell lines, it was found that several progestins exhibited potent P-gp inhibition, with activity similar to the known P-gp inhibitor quinidine. nih.gov Although drospirenone was not explicitly named in the abstract of this particular study, the findings for other progestins suggest that this class of compounds can interact with P-gp. nih.gov Another in vitro study on the drug rucaparib (B1680265) found it to be an inhibitor of BCRP. springermedizin.de Given that drospirenone is often co-administered with other drugs, understanding its potential to inhibit major transporters like P-gp and BCRP is critical.
| Transporter | Interaction | Finding |
| P-glycoprotein (P-gp) | Inhibition | Other synthetic progestins show potent in vitro inhibition. nih.gov |
| Breast Cancer Resistance Protein (BCRP) | Inhibition | Investigated for other drugs co-administered with oral contraceptives. springermedizin.de |
Analytical Methodologies for Research and Development
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic methods are indispensable for separating Drospirenone (B1670955) Acid Sodium Salt from related substances and impurities. These techniques provide quantitative data on the concentration of the main component and the levels of any contaminants.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Drospirenone and its intermediates. Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the quantitative estimation of drospirenone in various matrices.
A typical RP-HPLC method involves a C18 column and an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v), with UV detection at a specific wavelength, for instance, 220 nm. humanjournals.com Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters like system suitability, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. humanjournals.com
For instance, a validated RP-HPLC method for drospirenone demonstrated linearity in the concentration range of 3-18 μg/mL with a high correlation coefficient (0.9993). humanjournals.com The accuracy of such methods is often confirmed by recovery studies, with results typically falling within the range of 99.06% to 100.78%. humanjournals.com Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviation (RSD) values generally below 2.0%. humanjournals.com
Table 1: Example of HPLC Method Parameters for Drospirenone Analysis
| Parameter | Value |
|---|---|
| HPLC System | Shimadzo Prominence L20 with UV-Vis detector humanjournals.com |
| Column | Restex Allure C18 (250mm × 4.6mm i.d., 3 μm) humanjournals.com |
| Mobile Phase | Acetonitrile: Water (65:35 v/v), isocratic humanjournals.com |
| Flow Rate | 1 mL/min humanjournals.com |
| Injection Volume | 20 μL humanjournals.com |
| Detection Wavelength | 220 nm humanjournals.com |
| Run Time | 10 minutes humanjournals.com |
| Retention Time | 6.5 minutes humanjournals.com |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are particularly valuable in bioanalytical studies where high throughput is required.
A sensitive and robust UPLC-MS/MS method has been developed for the quantification of drospirenone in human plasma. chromatographyonline.com This method can achieve a short cycle time of 3 minutes, allowing for the analysis of over 400 samples per day. chromatographyonline.com The combination of mixed-mode Solid-Phase Extraction (SPE) for sample preparation and UPLC-MS/MS analysis effectively minimizes matrix effects, a common challenge in bioanalysis. chromatographyonline.com The linearity of such methods can be established over a wide concentration range, for example, from 0.5 to 250 ng/mL in human plasma, with correlation coefficients greater than 0.997. chromatographyonline.com
Chiral Chromatography for Enantiomeric Purity Analysis
While specific applications of chiral chromatography for Drospirenone Acid Sodium Salt are not extensively detailed in the provided search results, the stereospecific nature of steroid hormone activity underscores the importance of enantiomeric purity. Chiral chromatography is the definitive method for separating enantiomers and ensuring that the desired stereoisomer is present, free from its mirror-image counterpart. This is crucial as different enantiomers can have different pharmacological activities or toxicities. The complex stereochemistry of drospirenone, with its multiple chiral centers, makes control of stereoisomeric impurities essential.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are vital for the structural elucidation and confirmation of this compound.
Mass Spectrometry (MS) and Tandem MS for Structure Elucidation and Quantification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is a powerful tool for both the quantification and structural characterization of drospirenone and its related compounds.
In bioanalytical methods, LC-MS/MS is used for the sensitive and selective determination of drospirenone in biological matrices like human plasma. researchgate.net The technique involves monitoring specific fragmentation patterns of the parent ion. For drospirenone, the protonated molecule [M+H]+ at m/z 367.10 is often selected as the parent ion for fragmentation. researchgate.net This high selectivity allows for accurate quantification even at low concentrations. researchgate.net
Furthermore, high-resolution mass spectrometry (HR-MS) is employed for the identification of impurities. chromatographyonline.com Two-dimensional liquid chromatography (2D-LC) coupled with HR-MS has been used to characterize process-related impurities, providing detailed structural information. chromatographyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for an unambiguous assignment of the chemical structure.
While specific NMR data for this compound is not provided in the search results, the analysis of related drospirenone structures reveals the utility of this technique. biosynth.com For the parent compound, drospirenone, spectroscopic characterization, including vibrational spectroscopy (Infrared and Raman), has been correlated with computational calculations to confirm its structure. researchgate.net Such detailed structural analysis is fundamental in the research and development phase to ensure the correct molecular structure is being synthesized.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Identity and Purity
Spectroscopic methods are fundamental in establishing the identity and purity of pharmaceutical compounds. For Drospirenone and its derivatives, both IR and UV-Vis spectroscopy serve as critical analytical tools.
Infrared (IR) Spectroscopy is employed to confirm the molecular structure by identifying its functional groups. The IR spectra for Drospirenone are typically recorded over a scanning range of 4000–400 cm⁻¹. semanticscholar.orgijper.org This technique is sensitive to the specific solid-state form of the compound, allowing for the characterization and differentiation of crystalline and amorphous phases. google.comresearchgate.net For instance, Fourier Transform Infrared (FT-IR) spectroscopy has been used to characterize a new solvatomorph of Drospirenone with dimethyl sulfoxide (B87167) (DMSO), where the S=O stretching vibrations of DMSO provided a unique identifying peak. acs.org While specific IR data for this compound is not detailed in the reviewed literature, the spectrum would be expected to show significant differences from the parent Drospirenone, most notably the appearance of characteristic absorption bands for the carboxylate salt in place of the lactone ring carbonyl stretch.
Ultraviolet-Visible (UV-Vis) Spectroscopy offers a simple, rapid, and cost-effective method for the quantitative estimation of Drospirenone. ijpsjournal.com Method development studies have established that Drospirenone exhibits a distinct absorption maximum (λmax) that allows for its quantification. ijpsjournal.comzenodo.org In ethanol (B145695), the λmax is observed at 274 nm, while in methanol, it is reported at 265 nm. ijpsjournal.comzenodo.orgnih.gov A separate study identified a λmax of 254 nm in methanol. sphinxsai.com These methods have been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating their suitability for routine quality control. ijpsjournal.comzenodo.org
A developed UV-Vis spectrophotometric method using ethanol as a solvent demonstrated excellent linearity over a concentration range of 3–15 µg/mL. ijpsjournal.comzenodo.org The validation of this method confirmed its high sensitivity, precision, and accuracy. ijpsjournal.comzenodo.org
| Parameter | Finding |
|---|---|
| Solvent | Ethanol |
| Absorption Maximum (λmax) | 274 nm |
| Linearity Range | 3–15 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Limit of Detection (LOD) | 0.363 µg/mL |
| Limit of Quantification (LOQ) | 1.04 µg/mL |
| Precision (%RSD) | 1.73% (at 6 µg/mL) |
| Accuracy (% Recovery) | 99.28% – 102.11% |
Bioanalytical Method Development for Biological Matrices
Bioanalytical methods are essential for quantifying drugs and their metabolites in complex biological samples like plasma, serum, and urine. pharmacompass.comnih.govau.dk The development of such methods for Drospirenone requires rigorous validation to ensure they are reliable and reproducible for their intended use. au.dkchromatographyonline.comchromatographyonline.com Key challenges include managing matrix effects and achieving high sensitivity. chromatographyonline.comchromatographyonline.com
Sample Preparation Techniques for in vitro and Animal Biological Samples
Effective sample preparation is a critical first step in bioanalysis to remove interfering endogenous components and concentrate the analyte of interest from the biological matrix. nih.govscispace.comijpsjournal.com Several techniques have been successfully applied for the extraction of Drospirenone from biological samples, primarily human plasma.
Solid-Phase Extraction (SPE) is a highly effective and selective sample preparation technique. pharmacompass.com Specifically, mixed-mode SPE has been shown to be a powerful tool in reducing matrix effects for bioanalytical assays of Drospirenone. chromatographyonline.comchromatographyonline.com In this method, Drospirenone is separated from matrix components and other compounds, such as ethinyl estradiol (B170435), by being bound by reversed-phase mechanisms while other components are bound by anion exchange. chromatographyonline.comchromatographyonline.com
Liquid-Liquid Extraction (LLE) is another common technique used for Drospirenone. pharmacompass.comscispace.com One validated LC-MS/MS method utilized LLE with dichloromethane (B109758) to extract Drospirenone from human plasma samples. researchgate.net
Protein Precipitation (PP) offers a simpler, though often less clean, method of sample preparation. pharmacompass.comijpsjournal.com This technique involves adding a precipitating agent, such as an acid or organic solvent, to the biological sample to denature and remove proteins.
| Technique | Matrix | Key Reagents/Methodology | Outcome/Advantage | Reference |
|---|---|---|---|---|
| Mixed-Mode Solid-Phase Extraction (SPE) | Human Plasma | Mixed-mode anion exchange resin | Highly selective, minimizes matrix effects | chromatographyonline.comchromatographyonline.com |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Dichloromethane | Effective extraction for LC-MS/MS analysis | researchgate.net |
| Protein Precipitation (PP) | Biological Fluids | Acids or organic solvents | Simple procedure for protein removal | pharmacompass.comijpsjournal.com |
Validation of Bioanalytical Methods (Specificity, Sensitivity, Accuracy, Precision, Matrix Effects)
The validation of bioanalytical methods is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to demonstrate their performance characteristics. chromatographyonline.compjps.pkhumanjournals.com
Specificity and Sensitivity: A highly selective and sensitive UPLC-MS/MS method was developed for the quantification of Drospirenone in human plasma. chromatographyonline.com The combination of mixed-mode SPE for sample cleanup and UPLC-MS/MS for detection virtually eliminated matrix effects and achieved a low limit of quantification (LLOQ) of 0.5 ng/mL. chromatographyonline.comchromatographyonline.com Another LC-MS/MS method reported an LLOQ of 5 ng/mL. researchgate.net
Accuracy and Precision: Method validation data consistently demonstrates high accuracy and precision. For one LC-MS/MS method, the intra-batch precision (CV%) was ≤5.58% and inter-batch precision was <6.08%, with accuracy (RE%) ranging from -3.34% to +6.73%. researchgate.net For a UPLC-MS/MS method, quality control samples were all within 15% of their expected values.
Linearity: Bioanalytical methods for Drospirenone have shown excellent linearity over their respective concentration ranges. A UPLC-MS/MS method was linear from 0.5 to 250 ng/mL with a correlation coefficient greater than 0.997. chromatographyonline.comchromatographyonline.com An LC-MS/MS method was linear over a range of 5–100 ng/mL with a correlation coefficient of 0.9998. researchgate.net
Matrix Effects: A crucial aspect of bioanalytical method validation is the assessment of matrix effects, which can arise from the variability of biological samples. chromatographyonline.comchromatographyonline.com The use of highly selective sample preparation techniques like mixed-mode SPE has been shown to be very effective in minimizing these effects. chromatographyonline.comchromatographyonline.com In one study, the variability of matrix effects across six different sources of human plasma was determined to be less than ±15%, meeting FDA recommendations.
| Method | Linearity Range | LLOQ | Accuracy (RE%) | Precision (CV%) | Reference |
|---|---|---|---|---|---|
| UPLC-MS/MS | 0.5–250 ng/mL | 0.5 ng/mL | Within ±15% | Within 15% | chromatographyonline.comchromatographyonline.com |
| LC-MS/MS | 5–100 ng/mL | 5 ng/mL | -3.34 to +6.73% | <6.08% | researchgate.net |
| RP-HPLC (UV/Vis) | 120-600 µg/mL | 7.697 µg/mL | Recovery ~95% | <5% | pjps.pk |
Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drospirenone (B1670955), these methods are employed to elucidate its binding modes within the ligand-binding pockets of various receptors.
Molecular docking studies have been instrumental in predicting and visualizing the interactions between drospirenone and its primary targets, the progesterone (B1679170) receptor (PR) and the mineralocorticoid receptor (MR). researchgate.net These simulations reveal that drospirenone fits well into the binding sites of both the human progesterone receptor (hPR) and the human mineralocorticoid receptor (hMR). researchgate.net The visualization of these interactions at an atomic level allows for the identification of key amino acid residues and the types of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. zut.edu.pl For example, studies have shown that drospirenone forms several stable hydrophobic interactions and hydrogen bonds with the lipWY lipase (B570770) enzyme of Staphylococcus warneri. zut.edu.pl
Computational drug repurposing efforts have also utilized molecular docking to explore potential new applications for drospirenone. Virtual screening studies have identified drospirenone as a potential inhibitor of SARS-CoV-2 proteins, such as the main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp), with predicted binding energies indicating a potential for interaction. scispace.com Similarly, in silico studies have suggested that drospirenone has a high binding affinity for the insulin (B600854) receptor (INSR), with a binding energy of -8.5 kcal/mol. nih.gov
| Target Protein | Predicted Binding Affinity (kcal/mol) | Computational Method | Key Findings |
|---|---|---|---|
| Staphylococcus warneri lipase | -10.54 | Molecular Docking, Molecular Dynamics, Binding Free Energy Estimation | Forms stable hydrophobic interactions and hydrogen bonds. zut.edu.pl |
| Insulin Receptor (INSR) | -8.5 | Molecular Docking (AutoDock Vina) | Excellent affinity to bind to INSR. nih.gov |
| SARS-CoV-2 Mpro, PLpro, and RdRp | -9.9 to -7.7 (range across proteins) | Molecular Docking and Virtual Screening | Identified as a potential inhibitor of all three proteins. scispace.com |
Conformational analysis of drospirenone has been performed using techniques like X-ray crystallography and computational methods. acs.org These studies reveal the three-dimensional arrangement of the molecule. For the drospirenone molecule in a solvatomorph, the six-membered rings (A and B) adopt a sofa conformation, the five-membered rings (D and E) have an envelope conformation, and the six-membered ring (C) is in a chair conformation. acs.org
Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of drospirenone and its complexes with receptors. zut.edu.plbiorxiv.org These simulations, which compute the motion of atoms over time, are used to assess the stability of the ligand-receptor complexes predicted by docking. zut.edu.plmdpi.com For instance, MD simulations have been used to confirm the stability of drospirenone when bound to the lipase of Staphylococcus warneri. zut.edu.pl Furthermore, MD simulations, in conjunction with Principal Component Analysis (PCA), are powerful tools for exploring the dynamic behavior and large-scale conformational changes of proteins upon ligand binding. nih.gov
Computational methods are also employed to predict the binding affinities of drospirenone to various receptors, which helps in understanding its selectivity profile. Studies have shown that drospirenone possesses a high affinity for the progesterone and mineralocorticoid receptors, and a lower affinity for the androgen receptor. pharmgkb.org It exhibits negligible binding to the glucocorticoid and estrogen receptors. pharmgkb.org
The relative binding affinity (RBA) of drospirenone has been quantified in various studies. For the progesterone receptor, its RBA is approximately 30-42% of that of progesterone. researchgate.netslinda.uy For the mineralocorticoid receptor, its affinity is notably high, about 100-230% of that of aldosterone (B195564). researchgate.netslinda.uy In contrast, its RBA for the androgen receptor is significantly lower. slinda.uy These predicted and experimentally validated binding affinities are crucial for explaining the pharmacological effects of drospirenone, such as its progestational and antimineralocorticoid activities. researchgate.netpharmgkb.org
| Receptor | Relative Binding Affinity (RBA) | Reference Compound |
|---|---|---|
| Progesterone Receptor (PR) | ~30-42% researchgate.netslinda.uy | Progesterone |
| Mineralocorticoid Receptor (MR) | ~100-230% researchgate.netslinda.uy | Aldosterone |
| Androgen Receptor (AR) | Low pharmgkb.org | - |
| Glucocorticoid Receptor (GR) | Negligible pharmgkb.org | - |
| Estrogen Receptor (ER) | Negligible pharmgkb.org | - |
Conformational Analysis and Molecular Dynamics Simulations
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org
QSAR models can be developed to predict the receptor binding and functional activity of compounds like drospirenone. researchgate.net These models use molecular descriptors, which are numerical representations of the physicochemical properties of a molecule, to correlate with biological activity. mdpi.com While specific QSAR models exclusively for drospirenone acid sodium salt are not extensively detailed in the provided context, the principles of QSAR are broadly applicable. For instance, QSAR studies on progestogens have utilized various descriptors calculated by semi-empirical methods to correlate with oral contraceptive activity and androgenic effects. researchgate.net Such models can help in understanding which structural features of drospirenone are critical for its activity.
A significant application of QSAR and other computational methods is the design and in silico screening of novel analogues of an existing drug. dokumen.pub By understanding the structure-activity relationships, researchers can propose modifications to the drospirenone structure to potentially enhance its desired activities or reduce unwanted side effects. dokumen.pub For example, QSAR models could be used to optimize properties like solubility and metabolic stability. The designed analogues can then be virtually screened using molecular docking and other computational tools to predict their binding affinities and activity profiles before they are synthesized and tested in the laboratory, thereby accelerating the drug discovery process. researchgate.net
Derivation of QSAR Models for Receptor Binding and Functional Activity
In Silico ADME Prediction and Modeling
In modern drug discovery and development, in silico modeling serves as a critical tool for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of pharmaceutical compounds. nih.gov These computational approaches allow for the early assessment of a molecule's pharmacokinetic profile, saving significant time and resources compared to traditional experimental methods. researchgate.net For Drospirenone, a synthetic progestin, in silico ADMET (ADME and Toxicity) profiling has been utilized in studies to screen for new therapeutic applications, confirming its favorable and well-established pharmacokinetic characteristics. researchgate.netresearchgate.net Computational models, which can be ligand-based or structure-based, analyze a molecule's chemical structure to predict its metabolic fate and potential interactions within the body. creative-biolabs.com
Prediction of Absorption and Distribution Characteristics
Computational models are adept at predicting key parameters that govern a drug's absorption and distribution. These parameters include aqueous solubility, human intestinal absorption (HIA), permeability (often modeled using Caco-2 cell permeability), and plasma protein binding (PPB). researchgate.net For Drospirenone, in silico predictions align well with clinically observed data, which show it to be a compound with efficient absorption and systemic exposure. researchgate.net
Experimental studies confirm that Drospirenone has a high oral bioavailability of approximately 76% to 85%. drugbank.comoncotarget.com It is rapidly and almost completely absorbed after oral administration. drugbank.com The volume of distribution is estimated to be around 4.0 L/kg. drugbank.com Furthermore, Drospirenone is extensively bound to serum proteins, primarily albumin, with a binding rate of 95% to 97%. drugbank.comoncotarget.com In silico models used in drug repurposing studies have corroborated this favorable pharmacokinetic profile, indicating good absorption and distribution properties. researchgate.netresearchgate.net
| ADME Parameter | In Silico Prediction Focus | Reported Experimental Value for Drospirenone | Reference |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (HIA), Oral Bioavailability (%) | High (Absolute Bioavailability: 76-85%) | drugbank.comoncotarget.com |
| Distribution | Plasma Protein Binding (PPB) (%), Volume of Distribution (Vd) | High (95-97% bound to albumin), Vd: ~4.0 L/kg | drugbank.com |
| Metabolism | Site of Metabolism (SoM), Metabolite Identification | Metabolized largely independent of CYP450 enzymes; minor pathway via CYP3A4. | pharmgkb.org |
| Excretion | Elimination Half-life | ~25-33 hours | wikipedia.org |
Molecular Interactions Beyond Primary Receptors
Plasma Protein Binding Studies
The binding of drospirenone (B1670955) acid to plasma proteins is a critical factor influencing its distribution and availability in the body. It binds extensively to these proteins, which limits the free fraction of the compound available to exert its biological effects.
Interaction with Albumin and Alpha-1 Acid Glycoprotein (B1211001) (in vitro)
In vitro research confirms that drospirenone is highly bound to plasma proteins, with about 95% to 97% of the compound being bound. drugbank.comwikipedia.org The primary binding protein is serum albumin. drugbank.comwikipedia.org The remaining 3% to 5% circulates as a free and pharmacologically active steroid. drugbank.comwikipedia.org Unlike many other synthetic progestins, drospirenone does not bind to sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG). drugbank.comwikipedia.orgnih.gov Its interaction with alpha-1 acid glycoprotein (AAG), another major plasma binding protein, is considered to be of low affinity. nih.govresearchgate.netplos.orgmdpi.com
Kinetics and Thermodynamics of Protein Binding
The interaction between drospirenone and serum albumin is reversible. The high percentage of binding signifies a strong affinity, which affects its volume of distribution, estimated to be around 4 L/kg. wikipedia.org While specific thermodynamic parameters for drospirenone binding are not extensively detailed in the provided search results, studies on similar ligand-protein interactions suggest that such binding processes are typically spontaneous. researchgate.net These interactions are often driven by forces such as hydrophobic interactions, van der Waals forces, and hydrogen bonding, which collectively determine the stability of the drug-protein complex. researchgate.net
Table 1: Plasma Protein Binding Characteristics of Drospirenone
| Parameter | Finding | Reference |
|---|---|---|
| Extent of Binding | 95-97% bound to plasma proteins. | drugbank.comwikipedia.org |
| Primary Binding Protein | Serum Albumin. | drugbank.comwikipedia.org |
| Binding to SHBG/CBG | Does not bind. | drugbank.comwikipedia.orgnih.gov |
| Free (Unbound) Fraction | 3-5% of total concentration. | drugbank.comwikipedia.org |
| Apparent Volume of Distribution | ~4 L/kg. | wikipedia.org |
Enzyme Inhibition/Activation Studies (Non-metabolic enzymes)
Drospirenone also demonstrates notable interactions with various enzymes that are not directly involved in its metabolism but play key roles in hormonal pathways.
Interaction with Other Relevant Biological Enzymes
Beyond the primary steroid synthesis pathway, drospirenone interacts with other significant enzymes. Its antimineralocorticoid activity is partly attributed to the inhibition of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This enzyme is responsible for converting active cortisol into inactive cortisone (B1669442) in tissues that respond to mineralocorticoids. By inhibiting 11β-HSD2, drospirenone allows cortisol to persist and activate mineralocorticoid receptors, contributing to its diuretic and anti-hypertensive properties.
Table 2: In Vitro Effects of Drospirenone on Non-Metabolic Enzymes
| Enzyme | Effect | Pathway | Reference |
|---|---|---|---|
| 3β-hydroxysteroid dehydrogenase type 2 (3βHSD2) | Inhibition (Ki = 232 nM) | Steroid Biosynthesis | researchgate.netplos.orgnih.gov |
| CYP17A1 (17α-hydroxylase/17,20-lyase) | Inhibition | Androgen Synthesis | plos.orgnih.gov |
| 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) | Inhibition | Cortisol Inactivation |
Advanced Research Perspectives and Methodological Innovations
Application of Omics Technologies in Mechanistic Research
The advent of "omics" technologies has revolutionized mechanistic toxicology and pharmacology, allowing for a holistic view of molecular changes within a biological system. wur.nl These high-throughput methods are being increasingly applied to elucidate the complex cellular responses to drospirenone (B1670955) and its metabolites.
Transcriptomics and Proteomics for Comprehensive Biological Response Analysis (in vitro, animal)
Transcriptomic and proteomic approaches provide a powerful lens to examine the gene and protein expression changes induced by a compound, offering insights into its mode of action. nih.gov In animal models, these techniques have been pivotal in understanding the effects of the parent compound, drospirenone. For instance, studies in fish have demonstrated its potential to influence neuronal signaling and development. A phosphoproteomic analysis in the fathead minnow brain revealed that short-term exposure to hormonally active agents like drospirenone can induce differential phosphorylation of proteins involved in crucial neuronal processes. nih.gov Key affected pathways included those related to nervous system development, synaptic transmission, neuroprotection, and synaptic plasticity. nih.gov
In another study evaluating the effects of drospirenone in combination with an estrogen on zebrafish larvae, quantitative proteomics was employed to identify differentially expressed proteins. researchgate.net Such studies help build a signature of protein expression changes that can be predictive of endocrine disruption or other biological impacts. researchgate.net These comprehensive analyses move beyond single-endpoint measurements to create a detailed map of the biological perturbations occurring at the molecular level.
| Technology | Model Organism | Key Biological Processes Affected | Research Focus |
|---|---|---|---|
| Phosphoproteomics | Fathead Minnow (Pimephales promelas) | Neuronal Development, Synaptic Plasticity, Neuroprotection | Identifying rapid, non-genomic signaling mechanisms in the brain. nih.gov |
| Quantitative Proteomics | Zebrafish (Danio rerio) | Endocrine System, General Development | Evaluating toxicity and identifying protein biomarkers for endocrine disruption. researchgate.net |
Metabolomics for Pathway Perturbation and Biomarker Discovery (in vitro, animal)
Metabolomics, the study of small-molecule metabolites, provides a direct functional readout of the physiological state of a cell or organism. nih.govmdpi.com It is exceptionally sensitive to pathway perturbations and is a powerful tool for discovering biomarkers and understanding mechanisms of action. mdpi.comcdnsciencepub.com
Research using a metabolomics approach in the marine mussel (Mytilus galloprovincialis) exposed to drospirenone demonstrated significant metabolic disturbances even at environmentally relevant concentrations. researchgate.net Using protonic nuclear magnetic resonance (¹H NMR)-based metabolomics, researchers observed clear separation between the metabolic fingerprints of control and exposed groups. The study identified significant alterations in key metabolic pathways, including energy metabolism (e.g., changes in glucose levels), amino acid metabolism, and glycerophospholipid metabolism. researchgate.net These findings highlight how metabolomics can effectively reveal sublethal metabolic toxicity and pinpoint specific pathways affected by the compound. researchgate.net Such approaches are crucial for discovering sensitive biomarkers of exposure and effect long before overt toxicity is observed. nih.govmdpi.com
| Technology | Model Organism | Affected Metabolic Pathways | Key Findings |
|---|---|---|---|
| ¹H NMR-Based Metabolomics | Marine Mussel (Mytilus galloprovincialis) | Energy Metabolism, Amino Acid Metabolism, Glycerophospholipid Metabolism | Demonstrated high sensitivity in detecting metabolic disturbances at low exposure levels, suggesting alterations in cellular energy and membrane composition. researchgate.net |
Novel Research Tool Development and Delivery Systems
Progress in understanding the biological activity of compounds like Drospirenone Acid Sodium Salt is often linked to the development of innovative research tools and experimental systems.
Targeted Delivery Systems for in vitro or Animal Research Applications
A significant challenge in the experimental investigation of drospirenone and its metabolites is their low water solubility and chemical instability, which can hinder bioavailability in research models. nih.gov To address this, novel delivery systems are being engineered specifically for research applications. One such innovation is a two-step liposome-hydrogel delivery system. nih.gov In this system, drospirenone is first encapsulated into a liposome (B1194612) complex, a process which under optimal conditions was found to increase its water solubility by 878-fold with an encapsulation efficiency of nearly 85%. nih.gov To enhance stability, these drug-loaded liposomes are then immobilized within a cellulose-based hydrogel. nih.gov This advanced delivery system not only improves the compound's physical properties for experimental use but also provides a platform for sustained-release studies in various research contexts. nih.govresearchgate.net
Development of Advanced In Vitro Models for Specific Research Questions
Standard cell cultures are giving way to more sophisticated in vitro models that better replicate physiological conditions or are designed to answer highly specific mechanistic questions. In the context of drospirenone research, specialized cell-based assays are critical. For example, to investigate its effects on vascular endothelium, researchers have used primary human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVEC) and Human Dermal Microvascular Endothelial Cells (HDMVEC). researchgate.net
To dissect the specific role of steroid receptors in mediating the compound's effects, these models have been further advanced through genetic engineering. By overexpressing specific estrogen receptor genes (ESR1 and ESR2) in endothelial cells, scientists can probe whether the observed biological effects are dependent on these specific receptor pathways. researchgate.net This type of advanced in vitro model allows for precise mechanistic exploration that would be impossible in a whole organism. wur.nl
Future Directions in Synthetic Analog Design and Mechanistic Exploration
The unique profile of drospirenone, being a spironolactone (B1682167) analog, has spurred interest in the design of new compounds with potentially improved therapeutic or research characteristics. wikipedia.orgresearchgate.net
Future synthetic efforts will likely focus on creating analogs that refine the interaction with steroid receptors. The goal is to design molecules that might enhance the desirable antimineralocorticoid and antiandrogenic activities while further minimizing off-target binding to other receptors like the glucocorticoid or estrogen receptors. researchgate.net This could be achieved by modifying key structural features, such as the 17α-spirolactone ring or the unique C6β,7β:15β,16β-dimethylene groups that distinguish drospirenone from spironolactone. wikipedia.org
Mechanistic exploration will continue to benefit from the integration of multi-omics datasets. The combined analysis of transcriptomics, proteomics, and metabolomics can provide a systems-level understanding of the cellular response to this compound. Furthermore, the development and application of more physiologically relevant in vitro systems, such as organ-on-a-chip models (e.g., liver-on-a-chip, endothelium-on-a-chip), will offer more accurate predictions of human responses and allow for detailed investigation of organ-specific effects and metabolic pathways in a controlled environment. fda.gov
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Drospirenone Acid Sodium Salt and ensuring its purity?
- Methodological Answer : Synthesis typically involves neutralizing drospirenone acid with sodium hydroxide under controlled pH conditions (pH 7–8). Post-synthesis, purification is achieved via recrystallization using ethanol-water mixtures. Purity is validated using high-performance liquid chromatography (HPLC) with a C18 column, mobile phase of acetonitrile:water (60:40 v/v), and UV detection at 242 nm. System suitability criteria include a tailing factor ≤1.5 and resolution ≥5.0 between the compound and related impurities .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- HPLC : Quantifies purity (98–102% on anhydrous basis) and detects impurities using USP reference standards .
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via <sup>1</sup>H and <sup>13</sup>C spectra, comparing chemical shifts to reference data.
- Mass Spectrometry (MS) : Validates molecular weight (C24H29O3Na, exact mass 396.20 g/mol).
- Karl Fischer Titration : Determines residual water content (<1% w/w) .
Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Sample aliquots are analyzed at intervals (0, 1, 3, 6 months) using HPLC to monitor degradation products (e.g., oxidation byproducts). Include control samples stored at -20°C. Data interpretation focuses on % degradation vs. time, with Arrhenius modeling to predict shelf life .
Q. What criteria determine the pharmacological relevance of this compound in preclinical studies?
- Methodological Answer : Prioritize assays evaluating:
- Solubility : Measure in biorelevant media (e.g., FaSSIF/FeSSIF) to predict bioavailability.
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration.
- In Vitro Efficacy : Receptor binding assays (e.g., progesterone receptor IC50) .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity data obtained from different analytical platforms?
- Methodological Answer : Cross-validate results using orthogonal methods (e.g., HPLC vs. capillary electrophoresis). Investigate matrix effects (e.g., solvent interactions in HPLC) and calibrate instruments with certified reference materials. Statistical tools like Bland-Altman plots or paired t-tests identify systematic biases .
Q. What experimental designs are optimal for isolating this compound’s effects in complex biological systems?
- Methodological Answer : Use factorial designs to control variables (e.g., dose, exposure time, cell type). Include:
- Negative Controls : Vehicle-only treatments.
- Positive Controls : Known progesterone receptor modulators.
- Blinding : Minimize observer bias in data collection.
Data analysis employs ANOVA with post-hoc Tukey tests to isolate compound-specific effects .
Q. How can interdisciplinary approaches enhance understanding of the compound’s mechanism of action?
- Methodological Answer : Combine:
- Computational Chemistry : Molecular docking (e.g., AutoDock Vina) to predict receptor interactions.
- Omics Integration : Transcriptomic/proteomic profiling to identify downstream targets.
- Pharmacokinetic Modeling : Physiologically based models to simulate absorption-distribution .
Q. What methodologies are recommended for long-term ecological impact studies of this compound?
- Methodological Answer :
- Environmental Persistence : OECD 307 guideline (soil degradation).
- Aquatic Toxicity : Daphnia magna acute toxicity tests (EC50).
- Bioaccumulation : Measure bioconcentration factors (BCF) in fish models .
Tables for Key Data
Table 1 : HPLC Parameters for Purity Analysis
| Parameter | Specification |
|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 242 nm |
| Retention Time | ~8.2 minutes |
Table 2 : Stability Study Design
| Condition | Temperature (°C) | Humidity (%) | Duration (Months) |
|---|---|---|---|
| Accelerated | 40 | 75 | 6 |
| Long-Term | 25 | 60 | 24 |
| Control | -20 | N/A | 24 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
